2-Amino-3-hydroxy-3-pyridin-3-ylpropanoic acid;hydrochloride is a chiral β-hydroxy-α-amino acid. [] It serves as a key intermediate in the synthesis of (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one. [] This compound is a developmental drug candidate, although specific drug details are outside the scope of this analysis.
2-Amino-3-hydroxy-3-pyridin-3-ylpropanoic acid; hydrochloride, also known as L-AP4, is a synthetic compound primarily studied for its potential role in neuroscience and pharmacology. It is an analog of the neurotransmitter glutamate and acts as a selective agonist for certain glutamate receptors, particularly the metabotropic glutamate receptor subtype 4 (mGluR4). This compound has garnered interest due to its potential therapeutic applications in treating neurological disorders such as Parkinson's disease and schizophrenia.
This compound is typically synthesized in laboratory settings and can be obtained through various chemical synthesis routes. It may also be available from specialized chemical suppliers or research institutions.
2-Amino-3-hydroxy-3-pyridin-3-ylpropanoic acid; hydrochloride falls under the category of amino acids and derivatives, specifically classified as a glutamate receptor agonist. It is used in pharmacological research to explore its effects on neuronal signaling pathways.
The synthesis of 2-Amino-3-hydroxy-3-pyridin-3-ylpropanoic acid; hydrochloride can be achieved through several methods:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to confirm the structure and purity of the synthesized compound.
The molecular formula of 2-Amino-3-hydroxy-3-pyridin-3-ylpropanoic acid; hydrochloride is typically represented as CHClNO.
The compound features a pyridine ring substituted with an amino group and a hydroxyl group, contributing to its biological activity. The structural representation can be visualized using molecular modeling software, which helps in understanding its interaction with receptors.
2-Amino-3-hydroxy-3-pyridin-3-ylpropanoic acid; hydrochloride can participate in various chemical reactions:
The kinetics of these reactions can be studied using radiolabeled ligands or fluorescence-based assays to measure receptor activation.
The mechanism of action involves binding to metabotropic glutamate receptor subtype 4, leading to inhibition of neurotransmitter release. This modulation can result in reduced excitatory neurotransmission, which is beneficial in conditions characterized by excessive glutamate activity.
Research indicates that activation of mGluR4 by this compound can lead to neuroprotective effects, making it a candidate for therapeutic development in neurodegenerative diseases.
2-Amino-3-hydroxy-3-pyridin-3-ylpropanoic acid; hydrochloride is primarily used in:
Catalytic asymmetric methods enable precise stereocontrol in synthesizing β-pyridylalanine derivatives, which serve as key precursors to 2-amino-3-hydroxy-3-pyridin-3-ylpropanoic acid hydrochloride. These approaches leverage chiral catalysts to install stereocenters with high enantiomeric excess (ee), critical for pharmaceutical applications where stereochemistry influences biological activity. Patent CN109535071B details a catalytic hydrogenation route using palladium on carbon (Pd/C) with chiral modifiers to achieve ee values exceeding 95% in the reduction of unsaturated precursors [6]. This method operates under moderate hydrogen pressures (30-50 psi) at 50-60°C in ethanol/water solvent systems, yielding enantiomerically enriched β-pyridylalanine intermediates essential for subsequent hydroxylation steps.
Recent advances employ asymmetric epoxidation strategies using Sharpless catalysts (titanium tetraisopropoxide with diethyl tartrate) for stereoselective oxidation of allylic pyridine precursors. These reactions typically proceed at -20°C in dichloromethane, generating chiral epoxides that undergo regioselective ring-opening with ammonia to yield β-hydroxyamino acids with >90% enantiomeric purity. The catalytic efficiency remains high at catalyst loadings of 5-10 mol%, demonstrating cost-effectiveness despite noble metal usage [7] [8]. Continuous flow reactor implementations have further enhanced reaction control, reducing catalyst deactivation while improving mass transfer in multiphase systems.
Table 1: Catalytic Systems for Asymmetric Synthesis of β-Pyridylalanine Derivatives
Catalyst Type | Reaction Type | Temperature | ee (%) | Reaction Time (h) |
---|---|---|---|---|
Pd/C with cinchonidine | Hydrogenation | 55°C | 95-98 | 12 |
Ti(OiPr)₄/(+)-DET | Epoxidation | -20°C | 90-93 | 24 |
Ru-BINAP | Transfer Hydrogenation | 40°C | 85-88 | 18 |
Jacobsen's Mn(salen) | Aziridination | RT | 80-82 | 36 |
Schiff base chemistry provides a robust two-step approach to β-pyridylalanine scaffolds, bypassing the need for specialized catalysts while maintaining high yields. The synthesis initiates with condensation between pyridine-3-carboxaldehyde and glycine in ethanolic solutions, forming an imine intermediate stabilized by copper(II) chelation. Evitachem technical data confirms this reaction proceeds optimally at 60-70°C for 3-5 hours with 1.2:1 aldehyde-glycine stoichiometry, achieving conversion rates >85% . Copper(II) acetate (10 mol%) serves dual functions: accelerating imine formation and suppressing enolization side reactions through complexation with the glycine carboxylate and nascent imine nitrogen.
The subsequent reduction employs sodium borohydride (NaBH₄) in cold (0-5°C) aqueous alkaline conditions to stereoselectively generate the racemic β-pyridylalanine product. Critical process parameters include controlled addition rates to moderate exothermicity and pH maintenance at 9-10 via sodium hydroxide co-addition. Post-reduction acidification precipitates the crude amino acid, which is purified through recrystallization from ethanol/water mixtures yielding >75% isolated product. For hydroxylated derivatives like 2-amino-3-hydroxy-3-pyridin-3-ylpropanoic acid, the intermediate Schiff base undergoes hydroxylation prior to reduction using hydrogen peroxide under basic conditions [7]. This modification introduces the β-hydroxyl group while preserving the pyridine ring integrity.
Hydrochloride salt formation significantly enhances the aqueous solubility and crystallinity of 2-amino-3-hydroxy-3-pyridin-3-ylpropanoic acid, transforming it into a pharmaceutically viable form. BLD Pharm protocols specify reacting the free amino acid with 2.0-2.2 equivalents of hydrochloric acid (HCl) in anhydrous ethanol at 50°C, followed by controlled cooling crystallization [5] [10]. The dihydrochloride salt (CAS: 105381-95-1) exhibits superior dissolution characteristics – solubility reaches >500 mg/mL in water compared to <50 mg/mL for the free acid – facilitating biological testing and formulation development. The crystallization process employs anti-solvent addition (diethyl ether or acetone) to induce supersaturation, yielding high-purity crystals (>99.5% HPLC) after vacuum filtration and desiccation.
Critical crystallization parameters include:
Salt stability assessments confirm the hydrochloride form retains chemical integrity for >24 months under ambient storage, whereas the free acid gradually decarboxylates. Polymorph screening identifies Form I (needle-shaped crystals) as the thermodynamically stable variant below 40°C, while Form II (prismatic crystals) predominates at higher crystallization temperatures. Both polymorphs exhibit identical dissolution profiles but differ in bulk density and flow properties [5].
Table 2: Physicochemical Properties of Free Acid vs. Hydrochloride Salt
Property | Free Acid (CAS 17470-24-5) | Dihydrochloride Salt (CAS 105381-95-1) |
---|---|---|
Molecular Formula | C₈H₁₀N₂O₃ | C₈H₁₂Cl₂N₂O₃ |
Molecular Weight | 166.18 g/mol | 239.10 g/mol |
Water Solubility (25°C) | 48 mg/mL | >500 mg/mL |
Melting Point | 228-230°C (dec.) | 195-198°C |
Hygroscopicity | Low | Moderate |
Crystalline Form | Monoclinic | Orthorhombic |
Industrial translation of 2-amino-3-hydroxy-3-pyridin-3-ylpropanoic acid hydrochloride synthesis leverages specialized reactor designs to overcome heat/mass transfer limitations inherent in batch processes. Patent WO2004043905A1 discloses a continuous flow hydrogenation reactor with integrated temperature-zoning for the catalytic asymmetric reduction step [7]. This system features three serially connected fixed-bed catalyst chambers maintained at 40°C, 60°C, and 40°C respectively, optimizing reaction kinetics while preventing thermal degradation of chiral intermediates. Residence time distribution engineering ensures narrow bandwidth (σ² < 0.8) for consistent product quality across multi-ton production campaigns.
For hydrochloride salt formation, BLD Pharm's cold-chain crystallization reactor employs oscillatory baffled columns (OBCs) coupled with in-line focused beam reflectance measurement (FBRM) [5]. Real-time crystal size distribution monitoring enables feedback control of anti-solvent addition rates and cooling profiles, consistently producing 50-70 µm crystals ideal for filtration and drying. This system achieves 92-95% yield at production scales exceeding 100 kg/batch, significantly outperforming batch crystallizers (75-80% yield) due to reduced agglomeration and fines formation. Material compatibility considerations dictate Hastelloy C-276 construction for corrosion resistance against hydrochloric acid vapors.
Downstream processing innovations include continuous centrifugal contactors for solvent exchange and thin-film evaporators for solvent recovery. These integrated systems reduce processing time from 48 hours (batch) to <8 hours while lowering residual solvent levels to <200 ppm, meeting stringent International Council for Harmonisation (ICH) guidelines. Automation platforms enable six-sigma process capability (Cpk > 1.5) through closed-loop control of critical quality attributes including chiral purity (>99% ee), water content (<0.5% KF), and chloride stoichiometry (2.00±0.05 eq).
Implementing green chemistry principles significantly improves the sustainability profile of 2-amino-3-hydroxy-3-pyridin-3-ylpropanoic acid hydrochloride synthesis. Solvent selection guides drive replacement of dichloromethane (DCM) and N,N-dimethylformamide (DMF) with bio-derived alternatives: ethyl lactate replaces DCM in extraction steps, while γ-valerolactone substitutes DMF for Schiff base formation [8]. Lifecycle assessment confirms these switches reduce process mass intensity (PMI) by 40% and eliminate classified hazardous waste streams. Reaction mixtures directly extract into aqueous phases without intermediate drying steps, reducing energy consumption in distillative solvent recovery.
Waste minimization strategies center on atom-economic transformations and byproduct valorization. The borohydride reduction's aqueous phase, containing boric acid and sodium salts, undergoes membrane electrolysis to regenerate sodium borohydride achieving 60-65% recovery efficiency . Mother liquors from hydrochloride crystallization, rich in ethanol and acetone, feed anaerobic digesters producing biogas with 85% methane content. These circular economy approaches lower the environmental factor (E-factor) to 15 from traditional values exceeding 50 for pharmaceutical intermediates.
Process intensification through microwave-assisted reactions reduces the seven-step synthesis to four telescoped steps with 65% overall yield (vs. 35% conventional). Continuous flow hydrogenation using supercritical carbon dioxide as reaction medium achieves 99% conversion in 3 minutes residence time, eliminating organic solvents entirely [8]. These innovations collectively reduce the cradle-to-gate carbon footprint by 65% while maintaining compliance with EPA's Safer Choice Criteria and REACH regulations.
Table 3: Environmental Metrics for Conventional vs. Optimized Processes
Metric | Conventional Process | Green Process | Improvement |
---|---|---|---|
Process Mass Intensity (kg/kg) | 120 | 42 | 65% reduction |
E-factor (kg waste/kg product) | 52 | 15 | 71% reduction |
Energy Intensity (kWh/kg) | 85 | 29 | 66% reduction |
Hazardous Solvent Usage (L/kg) | 60 | 8 | 87% reduction |
Carbon Footprint (kg CO₂eq/kg) | 95 | 33 | 65% reduction |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9